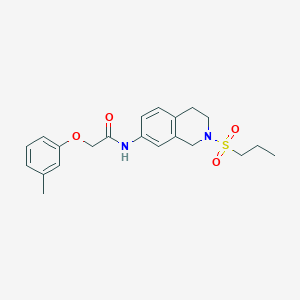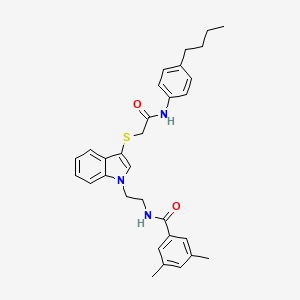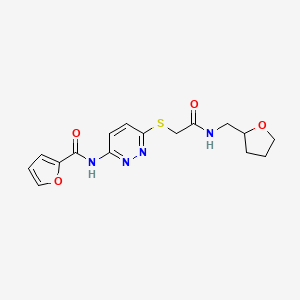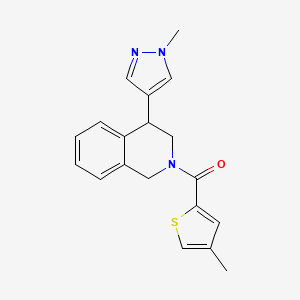
N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(m-tolyloxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(m-tolyloxy)acetamide is not directly mentioned in the provided papers. However, the papers discuss related tetrahydroisoquinoline derivatives, which can provide insights into the chemical class to which the compound belongs. Tetrahydroisoquinolines are a class of compounds that have been studied for their potential as ligands in various biological receptors and enzymes. For instance, N-acetyl-1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives have been synthesized for use as positron emission tomography (PET) ligands to image brain diseases . Similarly, 3-fluoromethyl-7-sulfonyl-1,2,3,4-tetrahydroisoquinolines have been evaluated as inhibitors of phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in the synthesis of adrenaline .
Synthesis Analysis
The synthesis of tetrahydroisoquinoline derivatives typically involves multi-step organic reactions. The papers do not provide a direct synthesis route for N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(m-tolyloxy)acetamide, but they do describe the synthesis of similar compounds. For example, the synthesis of carbon-11 and fluorine-18 labeled N-acetyl-1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives involves the introduction of isotopic labels that are useful in PET imaging . The synthesis of 3-fluoromethyl-7-sulfonyl-1,2,3,4-tetrahydroisoquinolines includes the introduction of a sulfonyl group, which is a key functional group in the compound of interest .
Molecular Structure Analysis
The molecular structure of tetrahydroisoquinoline derivatives is characterized by the presence of a tetrahydroisoquinoline core, which can be modified with various substituents to alter its properties and biological activity. The single crystal structure of a potent tetrahydroisoquinoline derivative was reported, providing insights into the three-dimensional arrangement of atoms and the potential for interaction with biological targets . Molecular modeling studies have also been used to predict the interactions of these compounds with enzymes such as PNMT .
Chemical Reactions Analysis
The chemical reactivity of tetrahydroisoquinoline derivatives is influenced by the functional groups attached to the core structure. For instance, the presence of a sulfonyl group can enable the formation of hydrogen bonds with biological targets, as seen in the interaction of sulfonamide derivatives with PNMT . The introduction of isotopic labels, such as carbon-11 and fluorine-18, allows the compounds to be used in PET imaging, which relies on the detection of radioactive decay .
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydroisoquinoline derivatives, such as solubility, lipophilicity, and potency as enzyme inhibitors or receptor ligands, are crucial for their potential therapeutic applications. The papers indicate that the lipophilicity of the compounds can be increased by modifying the sulfonyl group, which may enhance their ability to cross the blood-brain barrier . The potency of these compounds as inhibitors of PNMT is also discussed, with sulfonamide derivatives showing enhanced inhibitory potency compared to sulfones .
科学的研究の応用
Structural Aspects and Properties
Research on amide-containing isoquinoline derivatives, similar to N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(m-tolyloxy)acetamide, focuses on their structural aspects and properties. Studies have explored how these compounds interact with various acids, forming gels or crystalline solids depending on the nature of the acid. Such structural investigations provide insights into the potential of these compounds in forming inclusion complexes, which could have implications for drug delivery systems and material science. For instance, the ability to form host–guest complexes with enhanced fluorescence properties suggests applications in sensing and fluorescence-based assays (Karmakar, Sarma, & Baruah, 2007).
Synthesis and Pharmacological Potential
The synthesis and evaluation of 3-hydroxymethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines demonstrate the pharmacological potential of compounds within this class. These compounds have shown significant potency and selectivity in inhibiting phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in stress response mechanisms. Their ability to cross the blood-brain barrier indicates potential applications in neurological disorders or conditions requiring central nervous system action (Grunewald, Romero, & Criscione, 2005).
Antitumor Activity
Research on methoxy-indolo[2,1‐a]isoquinolines and their derivatives, which share a core structure with N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(m-tolyloxy)acetamide, has revealed their potential in antitumor activity. The synthesis of these compounds followed by testing for cytostatic activity in vitro against various cancer cell lines demonstrates the broader applicability of isoquinoline derivatives in cancer research. Certain derivatives exhibited significant inhibition of cell proliferation, suggesting their role as leads in the development of new cancer therapies (Ambros, Angerer, & Wiegrebe, 1988).
Selectivity in Enzyme Inhibition
Studies examining compounds like 7-(aminosulfonyl)-1,2,3,4-tetrahydroisoquinoline have highlighted their exceptional selectivity in inhibiting specific enzymes over others, such as phenylethanolamine N-methyltransferase (PNMT) versus the alpha 2-adrenoceptor. This selectivity is not solely due to the presence of an acidic hydrogen but may also depend on other properties of the aminosulfonyl group. Such research underscores the importance of structural elements in designing drugs with targeted enzyme inhibition, offering pathways for the development of therapeutics with minimized side effects (Grunewald, Dahanukar, Caldwell, & Criscione, 1997).
特性
IUPAC Name |
2-(3-methylphenoxy)-N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-3-11-28(25,26)23-10-9-17-7-8-19(13-18(17)14-23)22-21(24)15-27-20-6-4-5-16(2)12-20/h4-8,12-13H,3,9-11,14-15H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRJQOYHNSACRIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)COC3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(m-tolyloxy)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-chloro-2-fluoro-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2502948.png)


![2-fluoro-N-[3-(2-oxo-1,3-diazinan-1-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2502953.png)





![2-[[4-(4-fluorophenyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2502964.png)
![2-[[4-amino-6-[(4-methoxyphenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2502965.png)

![[4-(3-Methylpyrazin-2-yl)morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2502968.png)
![5-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)ethoxy)-2-(4-phenyl-1H-pyrazol-3-yl)phenol](/img/structure/B2502969.png)